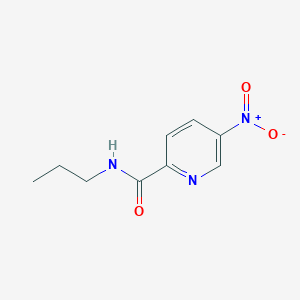

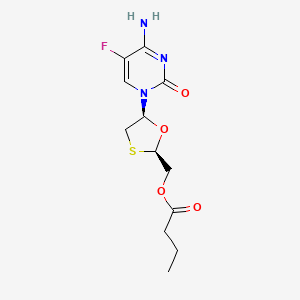

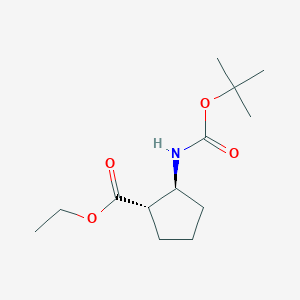

![molecular formula C10H14BNO2 B3103326 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1437051-80-3](/img/structure/B3103326.png)

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

描述

“6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol” is a boron-based compound . It’s part of a class of compounds known as benzoxaboroles, which have been synthesized and studied for their potential pharmacological activities .

Synthesis Analysis

Benzoxaboroles, including “6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol”, can be synthesized through a series of chemical reactions. In one approach, a series of compounds were synthesized in two steps via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis

The molecular structure of “6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol” is complex, with a boron atom at its core . The compound is part of the benzoxaborole class of compounds, which are characterized by a boron atom within a heterocyclic ring .Chemical Reactions Analysis

Benzoxaboroles, including “6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol”, can undergo a variety of chemical reactions. For instance, they can participate in protodeboronation reactions .科学研究应用

Antifungal Applications

Benzoxaboroles, such as the compound , have been used in the synthesis of new conjugates of the antifungal antibiotic amphotericin B . These conjugates have shown similar potency against tested strains to the parent antibiotic, but with differential toxicity against human cells . This suggests potential for the development of new antifungal agents with less acute side effects .

Hemostatic Applications

Injectable hydrogels, which can include benzoxaboroles, have been increasingly studied as potential hemostatic materials . These materials have enormous potential for the management of noncompressible hemorrhages, a significant cause of death in both war and disaster situations .

Drug Delivery Applications

Boronic acids and their esters, which include benzoxaboroles, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

未来方向

The future directions for research on “6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol” and related compounds could involve further exploration of their pharmacological activities, including their potential as antifungal agents . Additionally, more research could be done to better understand their synthesis, chemical reactions, and mechanisms of action .

作用机制

Target of Action

The primary target of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.

Mode of Action

The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4. Its boronic acid moiety chelates with the dual metal ions in the catalytic domain, overlapping with the phosphate in cAMP during the hydrolysis process, and extends its interaction into the adenine pocket .

Biochemical Pathways

By inhibiting PDE4, the compound increases the levels of cAMP within cells. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function . This can result in the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a decrease in the production of various cytokines. This can result in reduced inflammation and structural changes in the skin associated with conditions like psoriasis and atopic dermatitis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the local application of the compound can penetrate the skin and inhibit the transcription of certain interleukins induced by specific substances . .

属性

IUPAC Name |

(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKXCNGZACOZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

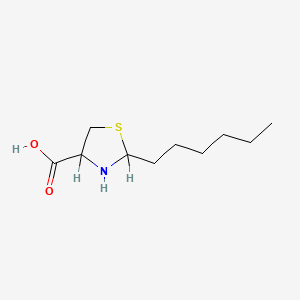

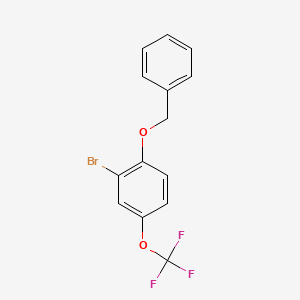

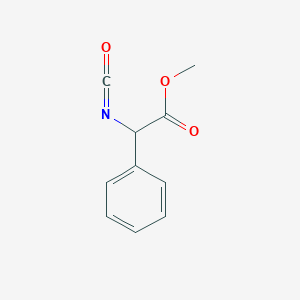

![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)